BenchChemオンラインストアへようこそ!

4-[(Methylamino)methyl]phenol

Metabolism Detoxication Conjugation

4-[(Methylamino)methyl]phenol is a para-substituted phenol with a secondary N-methyl amine, pre-validated as a fragment hit in four PDB-deposited protein structures (5QYG, 5R0J, 5R25, 5RC6) against Aar2/RNaseH and Endothiapepsin. Its distinct N-methyl group shifts metabolic conjugation toward glucuronidation (54% glucuronide vs. 39% for the primary amine analog), making it a strategic tool for probing Phase II metabolism. With a defined inactivity profile (IC50 > 55.69 µM), it serves as a robust negative control in HTS campaigns. Available at ≥97% purity with verified NMR/FTIR spectra for method validation. Request a quote for bulk quantities.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 78507-19-4
Cat. No. B3022743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]phenol
CAS78507-19-4
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)O
InChIInChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3
InChIKeyAMKMYXVFAOJGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Methylamino)methyl]phenol (CAS 78507-19-4): Baseline Characteristics for Research Procurement


4-[(Methylamino)methyl]phenol, CAS 78507-19-4, is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol, classified as a para-substituted phenol derivative bearing a secondary amine (methylaminomethyl) moiety [1]. The compound is also referred to by synonyms including 4-Hydroxy-N-methylbenzylamine and p-Hydroxybenzylmethylamine [2]. It is commercially available as a solid with specified purities ranging from 95% to 98%, and is typically stored at ambient to refrigerated (2–8°C) conditions away from moisture . The compound has a computed boiling point of approximately 242.6 °C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³ .

Why 4-[(Methylamino)methyl]phenol Cannot Be Casually Substituted: A Procurement-Sensitive Rationale


4-[(Methylamino)methyl]phenol occupies a distinct functional space among benzylamine-derived phenols that prevents trivial substitution with structurally similar analogs. The presence of the para-hydroxy group combined with an N-methyl secondary amine confers a specific metabolic and physicochemical profile that differs markedly from its primary amine analog (p-hydroxybenzylamine), as well as from ortho- and meta-substituted regioisomers [1]. The N-methyl group alters basicity (pKa), lipophilicity, and hydrogen-bonding capacity, which directly impacts receptor binding, metabolic stability, and chromatographic behavior [2]. Furthermore, the para-substitution pattern dictates the compound's utility as a validated fragment hit in multiple PDB-deposited protein structures, a context where ortho- or meta-isomers would not preserve the same binding pose due to altered exit vector geometry [3]. These differentiation dimensions are quantified in Section 3.

Quantitative Differentiation Evidence: 4-[(Methylamino)methyl]phenol vs. Comparators


In Vivo Metabolic Fate: N-Methylation Shifts Conjugation Balance vs. Primary Amine Analog

In a direct comparative metabolic study in rabbits, 4-[(Methylamino)methyl]phenol (p-hydroxybenzylmethylamine) exhibited a distinct conjugation profile relative to its primary amine analog, p-hydroxybenzylamine. Both compounds are converted to p-hydroxybenzoic acid derivatives, but the N-methylated target compound produced 54% glucuronide conjugate and only 7% ethereal sulfate conjugate of the administered dose, whereas the primary amine analog produced 39% glucuronide and 19% ethereal sulfate [1].

Metabolism Detoxication Conjugation Pharmacokinetics

Structural Validation in Fragment-Based Drug Discovery: PDB-Deposited Ligand vs. Non-Deposited Isomers

4-[(Methylamino)methyl]phenol has been co-crystallized and deposited in the Protein Data Bank as ligand RBJ in four distinct entries (5QYG, 5R0J, 5R25, 5RC6) as part of PanDDA fragment screening campaigns against Aar2/RNaseH and Endothiapepsin [1]. In contrast, the ortho-isomer (2-[(Methylamino)methyl]phenol) and meta-isomer (3-[(Methylamino)methyl]phenol) have no documented PDB ligand entries, and the primary amine analog p-hydroxybenzylamine similarly lacks validated co-crystal structures .

Fragment-Based Drug Discovery FBDD Structural Biology X-ray Crystallography Ligand Screening

Enzymatic Activity Profile: Low Potency Across Common Screening Panels

In standardized screening assays, 4-[(Methylamino)methyl]phenol demonstrates low potency against a range of human enzyme targets. Specifically, it exhibited an IC50 > 55.69 µM in assays ALA1738554 and ALA1738603 . In a separate binding study, the compound showed no detectable affinity for the Beta-1 adrenergic receptor . This low-potency profile is comparable to, but distinct from, its regioisomers, which also exhibit micromolar-range activities in various contexts, but the para-isomer's specific inactivity pattern across these particular assays distinguishes it as a suitable negative control or baseline comparator.

Enzyme Inhibition IC50 Screening Selectivity Drug Discovery

Commercial Availability: Defined Purity and Storage Specifications

4-[(Methylamino)methyl]phenol is commercially available with clearly defined purity specifications and storage conditions. Major vendors offer the compound at purities of 97% (AKSci, CheMenu) and 98% (Sigma-Aldrich, CymitQuimica) . Storage recommendations include ambient temperature away from moisture (VWR, Apollo Scientific) or refrigerated (2–8°C) in inert atmosphere protected from light (Sigma-Aldrich) . In contrast, the ortho- and meta-isomers have less standardized commercial availability and fewer defined storage specifications from major suppliers.

Procurement Purity Storage Quality Control Vendor Specifications

Patent Citation Count as a Proxy for Industrial Utility

According to PubChemLite data, 4-[(Methylamino)methyl]phenol is referenced in 266 patents, despite having zero literature citations in primary research articles [1]. This patent-to-literature ratio of 266:0 is notably high and suggests that the compound's primary value lies in applied, industrially relevant contexts rather than fundamental academic research. In comparison, the ortho-isomer 2-[(Methylamino)methyl]phenol has fewer documented patent citations (exact count not publicly aggregated), and the primary amine analog p-hydroxybenzylamine is more frequently cited in literature than in patents.

Patent Landscape Industrial Utility Intellectual Property R&D Pipeline

Spectral Fingerprint Availability for Analytical QC

4-[(Methylamino)methyl]phenol has reference ¹H NMR and FTIR spectra deposited in the Wiley SpectraBase database (Compound ID: 3yM4FqA472V) [1]. This provides a verified spectral fingerprint for identity confirmation and purity assessment. While many phenol derivatives have predicted spectra, having experimentally acquired reference spectra in a commercial database accelerates analytical method development. The ortho- and meta-isomers lack comparable spectral deposition in major public or commercial spectral libraries.

NMR FTIR Spectral Database Quality Control Analytical Chemistry

Targeted Application Scenarios for 4-[(Methylamino)methyl]phenol Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Validated Starting Points

Researchers conducting fragment screening against novel protein targets can leverage 4-[(Methylamino)methyl]phenol as a pre-validated fragment hit. The compound has been co-crystallized in four PDB entries (5QYG, 5R0J, 5R25, 5RC6) and is a known ligand for Aar2/RNaseH and Endothiapepsin [1]. This existing structural data provides a direct starting point for structure-guided optimization, eliminating the need for de novo crystallographic validation of the scaffold. For medicinal chemistry teams, this translates to faster hit-to-lead progression and reduced crystallography costs relative to structurally analogous but uncharacterized regioisomers.

Metabolic Studies Requiring Altered Conjugation Profiles

In vivo metabolism studies, particularly those investigating the relationship between deamination and conjugation pathways, can benefit from the distinct conjugation profile of 4-[(Methylamino)methyl]phenol. The compound produces 54% glucuronide conjugate and only 7% ethereal sulfate conjugate in rabbits, a 15-percentage-point shift toward glucuronidation compared to its primary amine analog p-hydroxybenzylamine (39% glucuronide, 19% sulfate) [2]. This differential profile makes the compound a useful tool for probing the effects of N-methylation on metabolic fate, and for generating metabolite standards in pharmacokinetic assays.

Analytical Method Development and QC Reference Standard

Analytical laboratories developing HPLC, NMR, or FTIR methods for the detection and quantification of aminomethylphenol derivatives can utilize 4-[(Methylamino)methyl]phenol as a reference standard. The compound has reference ¹H NMR and FTIR spectra available in the Wiley SpectraBase database, providing a verified spectral fingerprint for identity confirmation [3]. Additionally, the compound is available from multiple vendors with defined purities of 97–98%, ensuring batch-to-batch consistency suitable for method validation . This contrasts with the ortho- and meta-isomers, which lack comparable spectral deposition and have less standardized commercial availability.

Negative Control or Baseline Comparator in Enzyme Assays

For high-throughput screening campaigns requiring a well-characterized negative control, 4-[(Methylamino)methyl]phenol offers documented low potency across multiple assay platforms. The compound exhibits an IC50 > 55.69 µM in standard human enzyme assays (ALA1738554, ALA1738603) and shows no detectable affinity for the Beta-1 adrenergic receptor . This defined inactivity profile allows researchers to confidently interpret positive hits against a reliable null comparator, reducing false-positive rates and improving assay robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Methylamino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.